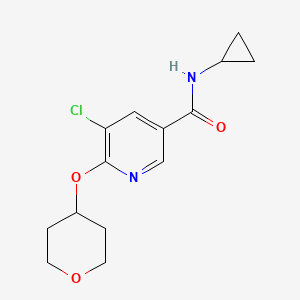

5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-12-7-9(13(18)17-10-1-2-10)8-16-14(12)20-11-3-5-19-6-4-11/h7-8,10-11H,1-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUHDQDUXLFNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves several steps. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloro-6-hydroxynicotinamide.

Cyclopropylation: The hydroxyl group is then substituted with a cyclopropyl group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Tetrahydropyranylation: The final step involves the introduction of the tetrahydropyran-4-yloxy group. This is typically achieved by reacting the intermediate with tetrahydropyran-4-ol in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

Research indicates that 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide exhibits potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological pathways, particularly in the modulation of neurotransmitter systems.

Case Studies

- Neuropharmacology : Investigations into the compound's effects on muscarinic receptors have shown promise as an allosteric modulator, which could lead to therapeutic applications in treating neurological disorders .

Drug Development

The compound is being explored for its role in drug development, particularly in creating novel therapeutic agents targeting specific receptors or enzymes involved in disease processes.

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that derivatives of this compound can selectively inhibit certain enzyme activities relevant to cancer progression, suggesting its utility in oncology .

Cosmetic Applications

Given its chemical properties, there is potential for this compound to be utilized in cosmetic formulations. Its stability and efficacy as a skin-conditioning agent are under investigation.

Formulation Insights

- Skin Care Products : The compound's ability to penetrate skin layers effectively makes it a candidate for inclusion in anti-aging and moisturizing products .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-Carboxamide Derivatives

Structural Comparison

The compound’s structural analogs vary in substituent patterns, influencing physicochemical properties and biological activity. Key examples include:

Key Observations:

- Substituent Complexity : The main compound has simpler substituents (Cl, cyclopropylamide, oxan-4-yloxy) compared to analogs with piperidine or indan groups, which may reduce steric hindrance and improve synthetic accessibility .

- Solubility : The oxan-4-yloxy group enhances hydrophilicity relative to lipophilic indan or trifluoromethoxy substituents in analogs .

- Electron-Withdrawing Effects : The chlorine atom at C5 may moderate the pyridine ring’s electron density differently than difluoromethyl (electron-withdrawing) or trifluoromethoxy (strongly electron-withdrawing) groups .

Pharmacological and Pharmacokinetic Properties

- Metabolic Stability : The cyclopropylamide group in the main compound may resist enzymatic hydrolysis better than bulkier amides (e.g., indan derivatives) .

- Target Binding : The oxan-4-yloxy group’s conformational rigidity could improve target affinity compared to flexible ethers in other analogs .

Therapeutic Potential

- Antibacterial Activity : Pyridine-3-carboxamide derivatives, such as those with oxime groups (e.g., N-(2-trifluoromethylphenyl)pyridine-3-carboxamide oxime), exhibit antibacterial properties .

- Enzyme Inhibition : The tetrahydropyran moiety may mimic sugar substrates, positioning the compound as a glycosidase or kinase inhibitor .

- Combination Therapy : Analogous to the tuberculosis-targeting compound in , the main compound could synergize with existing drugs in infectious disease treatment .

Biological Activity

5-Chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C12H14ClN2O3, with a molecular weight of approximately 270.7 g/mol. The structure features a pyridine ring substituted with a chloro group and a cyclopropyl group, along with an oxane moiety.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effective inhibition against human myeloid leukemia cell lines such as U937, with IC50 values indicating potent activity (see Table 1).

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U937 | 5.2 | Inhibition of proliferation |

| L1210 | 4.8 | Antineoplastic activity |

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it targets the ribonucleotide reductase pathway, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to decreased nucleotide availability, ultimately resulting in reduced cancer cell growth.

Case Studies

- In Vivo Studies : A study involving L1210 leukemia-bearing mice treated with the compound showed significant prolongation of survival time compared to control groups. Mice receiving doses of 60 mg/kg exhibited an optimum %T/C (tumor control) value of 215%, demonstrating substantial antitumor efficacy.

- Pharmacokinetics : Another investigation into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a tolerable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridine-carboxamide derivatives typically involves multi-step functionalization. For example, highlights the use of condensation reactions with substituted aldehydes (e.g., 4-chlorobenzaldehyde) followed by cyclization. Key steps include:

- Chlorination : Introducing the chloro group at position 5 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

- Oxan-4-yloxy introduction : Etherification of the pyridine hydroxyl group with oxane-4-ol under Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement with a tosylated oxane intermediate.

- Carboxamide formation : Coupling cyclopropylamine with the pyridine carboxylic acid using HATU/DMAP or EDC/HOBt in DMF.

- Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements may require temperature control (0–60°C) and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against known standards.

- Structural confirmation :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include the cyclopropyl NH (~8.5 ppm) and oxan-4-yloxy protons (δ 3.5–4.0 ppm).

- HRMS : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. notes SHELXL’s robustness in refining small-molecule structures, particularly for resolving disorder in oxane rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics to target proteins (e.g., kinases) and compare with cellular IC₅₀ values.

- Metabolic stability : Assess compound degradation in liver microsomes (human vs. rodent) to identify species-specific discrepancies. LC-MS/MS can quantify metabolites like dechlorinated or oxidized derivatives .

- Case study : describes a structurally similar oxazolopyridine-carboxylic acid showing variable antibacterial activity due to differential penetration across Gram-negative vs. Gram-positive bacterial membranes .

Q. What strategies enhance solubility and bioavailability without compromising target affinity?

- Methodology :

- Prodrug design : Introduce phosphate esters at the oxan-4-yloxy group (e.g., using phosphoryl chloride) to improve aqueous solubility.

- Salt formation : Screen counterions (HCl, sodium, meglumine) via pH-solubility profiling.

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing, as seen in ’s discussion of SHELX-refined co-crystals .

- SAR studies : Replace the cyclopropyl group with polar substituents (e.g., morpholine) while monitoring logP (HPLC-derived) and permeability (Caco-2 assay) .

Q. How can computational modeling guide the optimization of binding interactions with a target enzyme?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Glide to model the compound’s pose in the enzyme active site. Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Asp/Glu).

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of the oxan-4-yloxy group in hydrophobic pockets.

- Free energy calculations : MM-PBSA/GBSA to rank derivatives based on ΔG binding. Validate predictions with SPR or ITC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.